trans-4-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid
Overview
Description
trans-4-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid: is a chemical compound with the molecular formula C₁₄H₁₅FO₃ and a molar mass of 250.27 g/mol . It is characterized by the presence of a fluorobenzoyl group attached to a cyclohexane ring, which is further substituted with a carboxylic acid group. This compound is used in various scientific research applications due to its unique chemical properties and functional groups.
Preparation Methods
The synthesis of trans-4-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzoyl chloride and cyclohexane-1-carboxylic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
trans-4-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
trans-4-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-4-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group can interact with enzymes and receptors, potentially modulating their activity. The carboxylic acid group may also play a role in binding to target molecules, influencing the compound’s overall biological effects .
Comparison with Similar Compounds
Similar compounds to trans-4-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid include:
trans-4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid: This compound has a chlorine atom instead of a fluorine atom, which can lead to different chemical and biological properties.
trans-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid: The presence of a methyl group instead of a fluorine atom can affect the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
trans-4-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid is an organic compound notable for its unique chemical structure and potential biological activities. This compound, part of a broader class of fluorobenzoyl derivatives, has garnered interest in pharmaceutical research due to its interactions with various biological targets, including enzymes and receptors.
Chemical Structure
The molecular formula of this compound is C14H15FO3. The structural features include:
- A cyclohexane ring
- A carboxylic acid functional group
- A para-fluorobenzoyl substituent
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The fluorobenzoyl group enhances the compound's electronic properties, allowing it to modulate the activity of various enzymes and receptors through:
- Hydrogen bonding : The carboxylic acid group can form hydrogen bonds with biological macromolecules.
- Molecular interactions : The fluorine atom's position influences the compound's reactivity and binding affinity to target proteins.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
1. Antimicrobial Properties
Studies have suggested that compounds with similar structures possess antimicrobial effects against a range of pathogens. While specific data for this compound is limited, its structural analogs have shown promise in inhibiting bacterial growth.
2. Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory properties. The presence of the carboxylic acid group may contribute to its ability to modulate inflammatory pathways, potentially making it a candidate for treating inflammatory diseases.
3. Enzyme Inhibition
this compound may selectively inhibit certain protein tyrosine phosphatases (PTPs). PTPs play critical roles in cellular signaling, and their inhibition can lead to therapeutic effects in conditions such as cancer and diabetes .
Case Studies
Several studies have highlighted the biological activity of fluorinated compounds similar to this compound:
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other compounds in its class:
Compound | Structure | Biological Activity |
---|---|---|
trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid | Similar structure with different isomerism | Potentially similar antimicrobial properties |
4-(2-Fluorobenzoyl)benzoic acid | Lacks cyclohexane ring | Different reactivity; less stable than cyclohexane derivatives |
Properties
IUPAC Name |
4-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO3/c15-12-7-5-10(6-8-12)13(16)9-1-3-11(4-2-9)14(17)18/h5-9,11H,1-4H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBXJGIVEWFNMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)C2=CC=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901223496, DTXSID901234895 | |
Record name | trans-4-(4-Fluorobenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901223496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-(4-Fluorobenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901234895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-19-9, 735270-16-3 | |
Record name | trans-4-(4-Fluorobenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901223496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-(4-Fluorobenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901234895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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